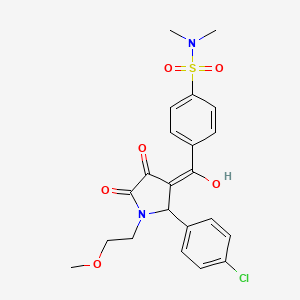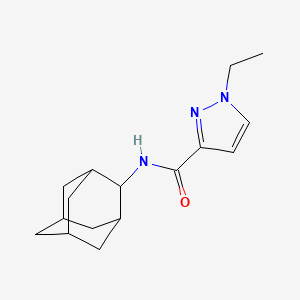
5-(4-bromophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is an organic compound that features a bromophenyl group and a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:
Furan Ring Formation: The formation of the furan ring through cyclization reactions.
Amide Bond Formation: The coupling of the furan-2-carboxylic acid with the furan-2-ylmethylamine to form the carboxamide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions may lead to the formation of furan-2-carboxamide derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-carboxamide derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-chlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
- 5-(4-fluorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
- 5-(4-methylphenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
Uniqueness
The presence of the bromine atom in 5-(4-bromophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide may confer unique properties such as increased reactivity or specific biological activity compared to its analogs with different substituents.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-12-5-3-11(4-6-12)14-7-8-15(21-14)16(19)18-10-13-2-1-9-20-13/h1-9H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJFFFPZJQVSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B5324472.png)

![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5324486.png)

![N-cyclopentyl-N'-({1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl}methyl)urea](/img/structure/B5324497.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B5324502.png)

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-4-methylnicotinamide](/img/structure/B5324534.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5324539.png)
![2-{2-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]phenoxy}acetamide](/img/structure/B5324544.png)
![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)
![2-[2-METHYL-4-(PROPYLSULFAMOYL)PHENOXY]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE](/img/structure/B5324567.png)


